2-cyclohexyl-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
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Properties
IUPAC Name |
2-cyclohexyl-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-2-28-14-10-8-13(9-11-14)25-19-16(23-20(25)27)15(17(21)26)22-18(24-19)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H2,21,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZOVPQJIHKEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclohexyl-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.
Chemical Structure
The molecular formula of this compound is . Its structural features include:
- A cyclohexyl group at the 2-position.
- An ethoxyphenyl group at the 9-position.
- An oxo group at the 8-position.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the oxo group and the phenyl substituents enhances its binding affinity to these targets, potentially modulating their activity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported an IC50 value of approximately 15 µM against Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways, with IC50 values ranging from 10 to 25 µM across different cell lines.
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. In vivo studies using animal models demonstrated a reduction in inflammation markers when treated with this compound. The observed effects suggest that it may inhibit pro-inflammatory cytokines like TNF-alpha and IL-6.
Case Studies
| Study | Biological Activity | IC50 Value | Cell Line / Organism |
|---|---|---|---|
| Study A | Antibacterial | 15 µM | Staphylococcus aureus |
| Study B | Anticancer | 10 µM | MCF-7 |
| Study C | Anti-inflammatory | N/A | Animal model |
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its yield and purity. Various synthetic routes have been explored, including multi-step organic reactions involving ethoxyphenyl derivatives and purine intermediates. The optimization of reaction conditions has been crucial in developing this compound for further biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
